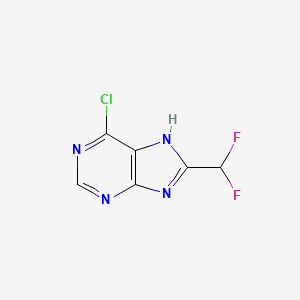

6-Chloro-8-(difluoromethyl)-7H-purine

Description

Significance of the Purine (B94841) Scaffold in Chemical Biology and Medicinal Chemistry Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in nature. innospk.com It forms the core structure of adenine (B156593) and guanine, two of the fundamental building blocks of nucleic acids, DNA and RNA. innospk.com Beyond this central role in genetics, purine derivatives are integral to cellular metabolism and signaling, participating in processes as energy carriers (e.g., adenosine (B11128) triphosphate - ATP), and as signaling molecules. innospk.commdpi.com

This inherent biological significance has made the purine scaffold a "privileged scaffold" in medicinal chemistry. mdpi.com The term reflects the ability of this structural motif to bind to a wide range of biological targets, enabling the development of a diverse array of therapeutic agents. nih.gov Researchers have successfully designed and synthesized numerous purine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antifungal properties. nih.govnih.govresearchgate.net The versatility of the purine ring system allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity. nih.gov Consequently, purine-based compounds are extensively investigated for their therapeutic potential against a multitude of diseases. nih.gov

Overview of Halogenated and Fluorinated Purine Analogues in Contemporary Research

The introduction of halogen atoms, particularly fluorine and chlorine, into the purine scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent molecule. nih.gov Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Fluorine, being the most electronegative element, possesses unique properties that are highly advantageous in drug design. The substitution of hydrogen with fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and enhance binding interactions with biological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life. ontosight.ai The introduction of fluorine-containing groups, such as trifluoromethyl (CF3) or difluoromethyl (CHF2), is a common tactic to enhance a molecule's bioactivity and pharmacokinetic profile. ontosight.ai Research into fluorinated purine analogues has yielded compounds with potent antiviral and anticancer activities. nih.gov

Similarly, chlorinated purine derivatives are crucial intermediates in the synthesis of a vast number of biologically active compounds. innospk.com The chlorine atom at the 6-position of the purine ring, for example, is a versatile chemical handle that can be readily displaced by various nucleophiles to generate extensive libraries of new derivatives. innospk.commdpi.com This reactivity makes 6-chloropurines invaluable starting materials for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. innospk.comnih.gov Studies have demonstrated that chlorinated purines themselves can exhibit significant biological effects, including antitumor properties. innospk.com

Positioning of 6-Chloro-8-(difluoromethyl)-7H-purine within Advanced Purine Research

Following an extensive review of the current academic and research landscape, specific information, including detailed synthesis protocols, research findings, and biological activity data for the compound This compound , is not available in the public research domain. While many studies focus on related structures, such as 6-chloro-purines and purines with fluorinated substituents at various positions, this particular combination of a chloro group at the 6-position and a difluoromethyl group at the 8-position of the 7H-purine tautomer is not described in the accessible scientific literature.

The absence of specific data prevents a detailed analysis of its synthesis, properties, and direct research applications. However, based on the well-established principles of medicinal chemistry and purine research, we can infer its potential position and significance.

The structure of this compound combines two key features discussed previously: a reactive 6-chloro substituent and a bio-pertinent 8-difluoromethyl group.

Synthetic Intermediate: The 6-chloro group suggests that this compound would be a highly valuable intermediate for the synthesis of a wide range of novel purine derivatives. Researchers could exploit the reactivity of the C6-Cl bond to introduce various functional groups (amines, thiols, alcohols, etc.), thereby creating libraries of new compounds for biological screening.

Modulation of Electronic Properties: The electron-withdrawing nature of both the chlorine atom and the difluoromethyl group would significantly influence the electronic properties of the purine ring system. This could modulate the pKa of the purine and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Biological Activity: The difluoromethyl group at the C8 position is of particular interest. This group can serve as a lipophilic hydrogen bond donor, potentially leading to enhanced binding affinity and selectivity for specific enzymes or receptors. The introduction of fluorinated groups is a known strategy to improve metabolic stability and cell permeability. Therefore, derivatives synthesized from this scaffold could be investigated for a variety of therapeutic applications, consistent with the broad bioactivity of the purine class.

Properties

IUPAC Name |

6-chloro-8-(difluoromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N4/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAOYLAEGGJXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 8 Difluoromethyl 7h Purine

Reactivity of the 6-Chloro Substituent in Chemical Transformations

The chlorine atom at the C6 position of the purine (B94841) ring is a key functional handle for molecular modification. Its reactivity is primarily characterized by its ability to act as a leaving group in nucleophilic substitution reactions and as a handle for metal-catalyzed cross-coupling reactions.

The C6 position of the purine ring is highly susceptible to nucleophilic attack, making the 6-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the purine ring system itself, which is further amplified by the 8-(difluoromethyl) substituent. The typical mechanism involves the addition of a nucleophile to the C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

A broad range of nucleophiles can be employed to displace the 6-chloro substituent, leading to the formation of diverse C6-functionalized purines. These include oxygen, nitrogen, and sulfur-based nucleophiles. Classical methods often involve reacting the 6-chloropurine (B14466) derivative with amines, thiols, or alkoxides, frequently in the presence of a base and under heated conditions. nih.govacs.org For instance, reactions with various amines in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures are common for synthesizing 6-aminopurine derivatives. nih.govacs.org

Even mild nucleophiles, which are typically poor reactants, can be successfully used, sometimes under solvent-free microwave irradiation conditions, which provides an efficient and environmentally friendlier protocol. rsc.org

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

| Nitrogen | Primary/Secondary Amines | N,N-diisopropylethylamine (DIPEA), n-BuOH, 120 °C | 6-Aminopurines |

| Oxygen | Phenols, Alcohols | NaH or other strong base, THF/DMF | 6-Alkoxy/Aryloxypurines |

| Sulfur | Thiols, Thiophenols | K₂CO₃ or other base, DMF | 6-(Alkyl/Aryl)thiopurines |

This table provides a generalized overview of nucleophilic substitution reactions at the C6 position of 6-chloropurines.

Palladium-catalyzed cross-coupling reactions have become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds, and the 6-chloro position of purines is an ideal site for such transformations. wikipedia.org These methods offer a powerful alternative to classical substitution, enabling the introduction of a wide variety of substituents with high efficiency and regioselectivity.

The Suzuki-Miyaura reaction is one of the most extensively used methods for this purpose. acs.org It involves the coupling of the 6-chloropurine derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile, allowing for the synthesis of 6-aryl, 6-heteroaryl, and 6-alkenylpurines. researchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. For example, Pd(PPh₃)₄ in toluene (B28343) with potassium carbonate is a common catalytic system for coupling with arylboronic acids. acs.org

Other notable cross-coupling reactions applicable to 6-chloropurines include:

Negishi Coupling: Utilizes organozinc reagents. researchgate.net

Stille Coupling: Employs organotin reagents. researchgate.net

Sonogashira Coupling: Couples with terminal alkynes to form 6-alkynylpurines.

Photoredox/Nickel Dual Catalysis: A modern approach that allows for the coupling of 6-chloropurines with alkyl bromides under mild conditions, providing access to C6-alkylated purines. nih.gov

These reactions are highly regioselective for the C6 position, as the reactivity of C-X bonds in palladium-catalyzed coupling generally follows the order C-I > C-Br > C-OTf > C-Cl, but the electronic activation of the C6 position in purines makes the C-Cl bond sufficiently reactive. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl) |

| Negishi | R-ZnX | Pd catalyst | C-C (Alkyl/Aryl) |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C (Alkyl/Aryl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C-C (Alkynyl) |

| Photoredox/Ni | Alkyl Bromide | Ir photocatalyst, Ni catalyst | C-C (Alkyl) |

This table summarizes common cross-coupling reactions for the functionalization of the C6 position of 6-chloropurines.

Chemical Behavior and Stability of the 8-(difluoromethyl) Group

The two fluorine atoms of the difluoromethyl group exert a powerful inductive electron-withdrawing effect due to fluorine's high electronegativity. This has several significant consequences for the molecule:

Ring Deactivation: The CF₂H group deactivates the purine ring towards electrophilic substitution but further activates it towards nucleophilic attack, complementing the effect of the 6-chloro substituent.

Increased Acidity: The electron-withdrawing nature of the CF₂H group increases the acidity of the N-H protons on the purine ring. More importantly, it significantly increases the acidity of its own C-H bond.

Modulation of Physicochemical Properties: The CF₂H group is considered a bioisostere of hydroxyl, thiol, or amino groups and can act as a lipophilic hydrogen bond donor, which can be crucial for molecular interactions in a biological context. researchgate.net

While the CF₂H group is often considered a stable, terminal functional group, its chemistry is more nuanced. The increased acidity of the difluoromethyl proton opens up a novel pathway for chemical transformation. acs.org It has been demonstrated that Ar-CF₂H compounds can be deprotonated using a strong base to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org

This transformation represents a significant potential for further modification of 6-Chloro-8-(difluoromethyl)-7H-purine. By treating the molecule with a suitable base (e.g., KN(iPr)₂), the 8-(difluoromethyl) group could be converted into a nucleophile. acs.org This newly formed carbanion could then react with a variety of electrophiles, allowing for the construction of novel C-C bonds at the methylene (B1212753) carbon of the original CF₂H group. This "masked nucleophile" approach enables the introduction of difluoromethylene linkages, transforming a typically inert group into a reactive handle for complex molecule synthesis. acs.org

Tautomerism and Conformational Aspects of the 7H-Purine Ring System

Purine and its derivatives can exist in different tautomeric forms, which involves the migration of a proton between different nitrogen atoms in the heterocyclic ring. For unsubstituted purine, the N7H and N9H tautomers are the most significant. nih.gov In aqueous solution, purine typically exists as a mixture of these two forms, while in the gas phase, the N9H tautomer is generally favored. nih.govmdpi.com

For this compound, the molecule is explicitly named as the 7H-tautomer. However, in solution, an equilibrium between the N7H and N9H forms is expected. The precise position of this equilibrium will be influenced by the electronic effects of the substituents and the nature of the solvent.

Electronic Effects: Both the 6-chloro and 8-(difluoromethyl) groups are strongly electron-withdrawing. These groups will influence the basicity of the nitrogen atoms in both the pyrimidine (B1678525) and imidazole (B134444) rings, thereby affecting the relative stability of the N7H and N9H tautomers.

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions. It has been observed for other substituted purines that as solvent polarity increases, the energy difference between the N7H and N9H tautomers can decrease, leading to a significant population of both in solution. mdpi.com

The distinction between N7- and N9-substituted isomers is critical and can be reliably determined using NMR spectroscopy. For instance, in 13C NMR, the chemical shift of the C5 carbon is a key indicator: N9-alkylated 6-chloropurines show a C5 chemical shift around 132 ppm, whereas the more shielded C5 in N7-isomers appears at a lower value of approximately 123 ppm. acs.org This analytical method is essential for confirming the regioselectivity of reactions involving the purine nitrogen atoms.

Structure Activity Relationship Sar Studies of 6 Chloro 8 Difluoromethyl 7h Purine Analogues

Impact of the 6-Chloro Substituent on Biological Target Interactions

The chlorine atom at the 6-position of the purine (B94841) ring is a critical feature that significantly influences the biological activity of these analogues. Studies on various purine derivatives have consistently highlighted the importance of a halogen at this position for potent interactions with biological targets.

Research on 6-chloropurine (B14466) nucleoside analogues as anti-SARS-CoV agents revealed that the 6-chloro group was essential for their antiviral activity. nih.gov It is postulated that the electrophilic nature of the carbon-chlorine bond at this position can facilitate the formation of a covalent bond with nucleophilic residues, such as cysteine, within the active site of a target enzyme. nih.gov This irreversible inhibition mechanism can lead to enhanced potency and prolonged duration of action. The displacement of the 6-chloro group is a key step in the mechanism of action for many 6-substituted purine prodrugs, which are converted to their active 6-thio or 6-hydroxy analogues in vivo.

The reactivity of the 6-chloro group is dependent on the electronic environment of the purine ring and the nature of the attacking nucleophile. nih.govresearchgate.net The order of reactivity for 6-halopurines in nucleophilic aromatic substitution (SNAr) reactions can vary depending on the reaction conditions. nih.govresearchgate.net For instance, with certain nucleophiles, the reactivity order is F > Br > Cl > I, while with others, it can be different. nih.gov This highlights the nuanced role of the 6-chloro group in mediating interactions with biological macromolecules.

Table 1: Impact of 6-Substituent on the Biological Activity of Purine Analogues

| Compound | 6-Substituent | Biological Target | Key Finding |

|---|---|---|---|

| 6-Chloropurine Riboside | -Cl | SARS-CoV | Essential for antiviral activity, potential for covalent bond formation. nih.gov |

| 6-Mercaptopurine | -SH | Various | Active metabolite of azathioprine, an immunosuppressant. |

| 6-Fluoropurine Nucleoside | -F | Various | Generally shows high reactivity in SNAr reactions. nih.gov |

Role of the 8-(difluoromethyl) Group in Ligand-Protein Binding

The 8-(difluoromethyl) group (–CF2H) is a unique substituent that can significantly modulate the physicochemical properties and biological activity of the purine scaffold. This group is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups, but with distinct electronic and lipophilic characteristics. acs.orgnih.gov

One of the key features of the difluoromethyl group is its ability to act as a "lipophilic hydrogen bond donor". acs.org The hydrogen atom in the –CF2H group is more acidic than a typical C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This allows it to form hydrogen bonds with hydrogen bond acceptor groups (e.g., carbonyl, hydroxyl, or amino groups) on the protein target. nih.gov Unlike traditional hydrogen bond donors like –OH or –NH2, the –CF2H group also contributes to the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. mdpi.combenthamscience.com

The fluorine atoms of the difluoromethyl group can also engage in favorable interactions within the protein binding pocket. They can form non-covalent interactions such as dipole-dipole or multipolar interactions with polar residues. unina.it Furthermore, the replacement of a methyl group with a difluoromethyl group can alter the conformational preferences of the molecule and influence its binding mode.

The metabolic stability of the difluoromethyl group is another important consideration. The C-F bond is significantly stronger than a C-H bond, making the –CF2H group more resistant to oxidative metabolism. mdpi.com This can lead to an improved pharmacokinetic profile with a longer half-life.

Table 2: Properties of the Difluoromethyl Group Relevant to Ligand-Protein Binding

| Property | Description | Implication for Binding |

|---|---|---|

| Hydrogen Bond Donation | The C-H bond is polarized by the two fluorine atoms, allowing it to act as a hydrogen bond donor. acs.org | Can form specific hydrogen bonds with acceptor groups in the protein binding site, contributing to affinity. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. mdpi.com | Can enhance hydrophobic interactions with nonpolar residues in the binding pocket and improve membrane permeability. |

| Metabolic Stability | The C-F bonds are strong and resistant to enzymatic cleavage. mdpi.com | Leads to increased in vivo stability and potentially longer duration of action. |

| Bioisosterism | Can mimic the size and shape of other functional groups like hydroxyl or thiol. nih.gov | Allows for the replacement of metabolically labile groups while maintaining or improving binding affinity. |

Influence of N-Substitution Patterns on Receptor Affinity and Selectivity

In many biologically active purine analogues, substitution occurs at the N9 position. nih.gov The substituent at N9 can project into a specific sub-pocket of the receptor, and its size, shape, and chemical properties can be optimized to maximize binding affinity. For example, in a series of purine derivatives designed as HIV-1 Tat-TAR interaction inhibitors, the nature of the aryl group at the N9 position significantly affected the binding affinity for the TAR RNA. nih.gov

The N7 position is another key site for substitution. The nitrogen at this position is a hydrogen bond acceptor and is often involved in critical interactions with the biological target. nih.govnih.gov Alkylation or other modifications at N7 can either block this interaction or introduce new favorable interactions, depending on the specific receptor environment. The regioselectivity of N-alkylation (N7 vs. N9) is a common challenge in the synthesis of purine analogues and can have a profound impact on their biological activity.

Table 3: Comparison of N7 and N9 Substitution on Purine Analogues

| Substitution Position | General Role in Receptor Binding | Example Finding |

|---|---|---|

| N9 | Often accommodates larger substituents that can interact with specific sub-pockets of the receptor. | Aryl groups at the N9 position of purines influence binding to TAR RNA in HIV-1. nih.gov |

| N7 | Can act as a hydrogen bond acceptor and is often involved in key recognition interactions. | The N7 atom of guanosine (B1672433) can have indirect effects on stacking interactions and solvation important for ribozyme binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Chloro-8-(difluoromethyl)-7H-purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights for the rational design of new analogues with improved potency and selectivity.

A typical QSAR study involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories, including:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular weight, volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. tandfonline.comtandfonline.com The predictive power of the QSAR model is then validated using internal and external validation techniques. tandfonline.com

For this compound derivatives, a QSAR model could reveal the key structural features that are important for their biological activity. For example, the model might indicate that a certain size or electronic property of a substituent at the N9 position is crucial for high affinity. Such information can guide the synthesis of new compounds with a higher probability of being active. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the aligned molecules. mdpi.comnih.gov

Table 4: Common Descriptors Used in QSAR Modeling of Purine Analogues

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, SsClE-index | Distribution of electrons and potential for electrostatic interactions. tandfonline.com |

| Steric | Molecular weight, Molar refractivity, SsCH3E-index | Size, shape, and bulkiness of the molecule and its substituents. tandfonline.com |

| Hydrophobic | LogP, Hydrophobic fields (CoMFA/CoMSIA) | Lipophilicity and potential for hydrophobic interactions. |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching of the molecule. |

Mechanistic Insights from Structure-Activity Correlations

The correlation of structural modifications with changes in biological activity provides valuable mechanistic insights into how this compound analogues interact with their biological targets at a molecular level. By piecing together the information from SAR studies, a clearer picture of the binding mode and mechanism of action can be constructed.

The 8-(difluoromethyl) group likely contributes to binding affinity through a combination of hydrogen bonding and hydrophobic interactions. acs.orgnih.gov The directional nature of the hydrogen bond it can form would impose specific orientational constraints on the ligand within the binding pocket. The increased lipophilicity imparted by this group can drive the binding process through the hydrophobic effect, where the displacement of ordered water molecules from the binding site provides a favorable entropic contribution to the binding free energy.

Mechanistic Investigations of Biological Activity of 6 Chloro 8 Difluoromethyl 7h Purine Analogues

Enzyme Modulation and Inhibition Mechanisms

Purine (B94841) analogues are well-documented as modulators of various enzymes, a characteristic attributed to their structural similarity to endogenous purines like adenine (B156593) and guanine. This allows them to function as competitive inhibitors at ATP-binding sites or allosteric modulators.

Studies on Kinase Inhibition by Purine Derivatives

The purine scaffold is a privileged structure in the development of kinase inhibitors. Numerous derivatives have been synthesized and evaluated for their potential to target a wide array of protein kinases, which are crucial regulators of cellular signaling pathways. The general mechanism involves the purine ring system mimicking the adenine moiety of ATP, thereby competing for the enzyme's active site. Modifications at various positions on the purine ring, such as the C6 and C8 positions, are known to significantly influence binding affinity and selectivity. However, specific studies detailing the kinase inhibition profile of 6-Chloro-8-(difluoromethyl)-7H-purine, including IC50 values against a panel of kinases, are not publicly documented.

Phosphodiesterase (PDE) Inhibition Profiles and Mechanisms

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of PDEs can lead to a range of physiological effects, making them attractive therapeutic targets. Purine-based compounds have been explored as PDE inhibitors. The inhibitory mechanism typically involves the purine core interacting with the active site of the PDE enzyme. Research into the specific inhibitory activity and selectivity profile of this compound against various PDE isoforms has not been reported.

Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)

DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tuberculosis drugs. While various chemical scaffolds have been identified as DprE1 inhibitors, there is no available research to indicate that this compound has been screened for or exhibits inhibitory activity against this enzyme.

Cellular Pathway Interrogation

The biological effects of purine analogues are ultimately manifested through their impact on cellular pathways, leading to outcomes such as cell cycle arrest or apoptosis.

Mechanism of Action in Cellular Processes (e.g., cell cycle, apoptosis induction)

Many 6-chloropurine (B14466) derivatives have demonstrated cytotoxic effects against cancer cell lines, often through the induction of apoptosis and interference with the cell cycle. For instance, certain 6-chloropurine nucleosides have been shown to induce G2/M phase cell cycle arrest and trigger apoptotic pathways. However, specific cellular mechanism of action studies for this compound, including data on its effects on cell cycle distribution and markers of apoptosis in various cell lines, are absent from the scientific literature.

Target Identification and Validation in Biological Systems

The identification and validation of the specific molecular targets of a compound are crucial for understanding its mechanism of action. For many purine analogues, target identification has been achieved through techniques such as affinity chromatography and proteomic profiling. In the case of this compound, there are no published studies that have identified or validated its specific biological targets.

Despite a comprehensive search for scientific literature, no specific research articles detailing the molecular interactions of this compound or its direct analogues with biomacromolecules such as proteins and nucleic acids could be located.

The performed searches aimed to identify studies providing data on binding affinities, enzyme inhibition constants, crystal structures, or molecular docking simulations for this particular compound. However, the search results did not yield any publications containing the specific experimental or computational data required to fulfill the request for a detailed article on its mechanistic investigations of biological activity.

While general information on other substituted purine analogues exists, the strict focus of the request on "this compound" and the requirement for detailed, specific research findings and data tables prevent the generation of a scientifically accurate and relevant article. The absence of available literature on this specific compound makes it impossible to construct the requested content without resorting to speculation, which would violate the core principles of scientific accuracy.

Therefore, the requested article on the molecular interactions of this compound with biomacromolecules cannot be generated at this time due to a lack of available scientific data.

Theoretical and Computational Chemistry Studies on 6 Chloro 8 Difluoromethyl 7h Purine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Chloro-8-(difluoromethyl)-7H-purine, these calculations would typically involve methods like Density Functional Theory (DFT) to elucidate its electronic structure. Such studies would provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Not Available) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Not Available) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Not Available) | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | (Not Available) | Provides information about the overall polarity of the molecule. |

| Mulliken Atomic Charges | (Not Available) | Shows the partial charge distribution on each atom. |

Note: The data in this table is hypothetical and serves as an example of what would be generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. Following docking, molecular dynamics (MD) simulations could be used to simulate the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Prediction of Binding Modes and Interaction Energies

Arising from molecular docking and dynamics simulations, the prediction of binding modes would detail the specific orientation and conformation of this compound within a target's binding site. This analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. Furthermore, computational methods like MM/PBSA or MM/GBSA could be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target.

Table 2: Illustrative Binding Interactions for a Purine (B94841) Derivative

| Interaction Type | Interacting Residue | Ligand Atom Involved | Distance (Å) |

| Hydrogen Bond | (Not Available) | (Not Available) | (Not Available) |

| Hydrophobic Interaction | (Not Available) | (Not Available) | (Not Available) |

| Halogen Bond | (Not Available) | (Not Available) | (Not Available) |

Note: This table illustrates the type of data that would be generated from a binding mode analysis.

Conformational Analysis and Energetics of Purine Derivatives

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important for the difluoromethyl group and its orientation relative to the purine ring. By calculating the potential energy surface, researchers could identify the most stable, low-energy conformations of the molecule. Understanding the preferred conformation is essential as it often dictates the molecule's biological activity.

Applications in Chemical Biology Research

Development as Research Probes for Biochemical Pathways

While specific studies detailing the use of 6-Chloro-8-(difluoromethyl)-7H-purine as a research probe are not prominent, the application of analogous fluorinated purine (B94841) derivatives provides a strong basis for its potential in this area. For instance, trifluoromethylated purine ribonucleotides have been successfully employed as ¹⁹F NMR probes to monitor enzymatic activities. acs.org The presence of the difluoromethyl group in this compound offers a similar ¹⁹F NMR handle, which can be invaluable for studying enzyme kinetics and ligand binding in a non-invasive manner. The distinct chemical shift of the fluorine atoms would allow for clear signal detection, enabling researchers to track the metabolic fate of the compound or its interaction with target proteins within a complex biological milieu.

Utility as Lead Compounds in Mechanistic Drug Discovery Research

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The 6-chloropurine (B14466) moiety, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of various functional groups at the 6-position to modulate biological activity and selectivity.

Derivatives of 6-chloropurine have been investigated for various therapeutic applications. For example, certain 9-heterocyclyl substituted 9H-purines have been designed as potent inhibitors of mutant EGFR tyrosine kinases, which are implicated in non-small cell lung cancer. nih.gov Similarly, the introduction of substituents at the 8-position of the purine ring has been shown to be critical for modulating biological activity. While direct evidence for this compound is limited, the collective data on related compounds underscores its potential as a valuable lead compound for the development of novel therapeutics.

Table 1: Examples of Biologically Active Purine Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 9-Heterocyclyl substituted 9H-purines | Mutant EGFR Tyrosine Kinase Inhibitors | nih.gov |

| Thiopurine Analogues | Anticancer Agents | mdpi.com |

| 8-Substituted Xanthines | Biologically Relevant Scaffolds | researchgate.net |

Contribution to the Understanding of Purine Metabolism and Signaling Cascades

Purine analogs are instrumental in dissecting the complex pathways of purine metabolism and signaling. mdpi.com These molecules can act as substrates or inhibitors of key enzymes involved in these pathways, thereby helping to elucidate their roles in normal physiology and disease. For instance, studies on 8-azainosine and 8-azaadenosine (B80672) have provided insights into their metabolic conversion to nucleotides and their subsequent incorporation into polynucleotides, as well as their effects on de novo purine synthesis. nih.gov

Given its structure, this compound could potentially interact with various enzymes in the purine salvage pathway or other metabolic processes. The electron-withdrawing nature of the difluoromethyl group could influence its interaction with enzymes such as purine nucleoside phosphorylase or hypoxanthine-guanine phosphoribosyltransferase. By studying the metabolic fate and downstream effects of this compound, researchers could gain a deeper understanding of the intricacies of purine metabolism and its dysregulation in diseases like cancer. nih.gov

Integration in High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets to identify "hit" compounds. tdcommons.aistanford.eduplos.orgnih.gov Compound libraries are often designed to include structurally diverse molecules with drug-like properties. The purine scaffold is a common feature in many screening libraries due to its proven track record in yielding biologically active molecules. umn.edu

While there is no specific confirmation of this compound's inclusion in publicly documented screening libraries, its chemical properties make it a suitable candidate. The combination of the reactive 6-chloro position for potential covalent modification or further derivatization, and the 8-difluoromethyl group for modulating electronic properties and metabolic stability, offers a unique chemical entity for exploring diverse biological targets. Its presence in a screening library would provide an opportunity to identify novel protein targets and biological pathways that are modulated by this class of compounds.

Future Research Directions and Emerging Paradigms

Exploration of Advanced Synthetic Methodologies for Diversification

The functionalization of the purine (B94841) core is a cornerstone of medicinal chemistry, enabling the generation of diverse compound libraries for biological screening. For 6-Chloro-8-(difluoromethyl)-7H-purine, the presence of the chloro group at the 6-position offers a prime handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functionalities. Future synthetic explorations should focus on advanced and efficient methodologies to expand the chemical space around this core structure.

Modern synthetic strategies that could be employed include:

Palladium-catalyzed cross-coupling reactions: Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings can be utilized to introduce aryl, heteroaryl, and amino substituents at the 6-position, respectively. These methods offer a high degree of control and functional group tolerance.

Direct C-H functionalization: Emerging methods for the direct functionalization of C-H bonds on the purine ring could provide novel avenues for derivatization, potentially at positions other than the chlorinated carbon, leading to unprecedented structural motifs.

Flow chemistry: The use of microreactor technology can enable rapid reaction optimization, improved safety for handling potentially hazardous reagents, and facile scalability of promising derivatives.

Biocatalysis: Employing enzymes to catalyze specific transformations on the purine core could offer high regio- and stereoselectivity, which is often challenging to achieve through traditional chemical synthesis.

A systematic exploration of these advanced synthetic methods will be crucial for generating a diverse library of this compound analogs, which is essential for comprehensive structure-activity relationship (SAR) studies.

Deeper Mechanistic Elucidation of Biological Actions and Off-Target Effects

A thorough understanding of how this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents. The purine scaffold is known to interact with a multitude of biological targets, including kinases, polymerases, and metabolic enzymes. The introduction of the difluoromethyl group at the 8-position can significantly influence the electronic properties and binding interactions of the molecule.

Future mechanistic studies should aim to:

Identify primary biological targets: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking studies can help pinpoint the specific proteins or nucleic acids with which the compound interacts.

Elucidate the mode of action: Once a target is identified, detailed biochemical and biophysical assays are needed to understand how the compound modulates the target's function (e.g., competitive vs. non-competitive inhibition of an enzyme).

Investigate resistance mechanisms: For compounds showing potential as anticancer or antiviral agents, it will be critical to anticipate and study potential mechanisms of drug resistance.

Equally important is the comprehensive characterization of off-target effects. Purine analogs can exhibit promiscuity, leading to unintended biological consequences. A proactive approach to identifying and understanding these off-target interactions is essential for predicting potential toxicities and for designing more selective next-generation compounds. Computational prediction tools, followed by experimental validation, can be employed to build a detailed off-target profile. nih.gov

Investigation of Novel Biological Targets and Cellular Pathways

The vast and largely unexplored landscape of the human proteome presents numerous opportunities for the discovery of novel biological targets for small molecules like this compound. The unique electronic and steric properties conferred by the difluoromethyl group may enable this compound and its derivatives to interact with targets not previously associated with purine analogs.

Future research in this area should involve:

High-throughput screening: Screening diverse libraries of this compound analogs against panels of cellular assays or purified proteins can uncover unexpected biological activities.

Phenotypic screening: An alternative to target-based screening is to assess the effects of compounds on cellular phenotypes (e.g., cell morphology, proliferation, or signaling pathway activation) to identify molecules with desired biological effects, even without a priori knowledge of their direct target.

Functional proteomics and metabolomics: These "omics" approaches can provide a global view of the cellular changes induced by a compound, offering clues about the pathways and targets it modulates. For instance, alterations in purine nucleotide levels can have widespread effects on cellular signaling. nih.gov

The identification of novel targets and affected pathways will not only open up new therapeutic avenues but also provide valuable insights into fundamental cellular processes.

Synergistic Approaches with Advanced Chemical Biology Techniques

The integration of advanced chemical biology tools and techniques will be instrumental in unlocking the full potential of this compound and its analogs. These approaches can provide a more dynamic and in-depth understanding of the compound's behavior in complex biological systems.

Key synergistic approaches to be explored include:

Development of chemical probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin, or photo-crosslinkers) will enable the visualization of the compound's subcellular localization and the identification of its binding partners in living cells.

Activity-based protein profiling (ABPP): This technique can be used to identify the enzymatic targets of the compound directly in native biological systems.

Combination therapies: Investigating the synergistic or antagonistic effects of this compound derivatives in combination with other therapeutic agents can reveal novel treatment strategies and provide insights into underlying biological pathways. nih.gov

Chemoenzymatic synthesis: The combination of chemical synthesis with enzymatic transformations can provide efficient and selective routes to novel purine nucleoside antibiotics and other complex derivatives. rsc.org

By embracing these interdisciplinary approaches, researchers can significantly accelerate the journey from a promising chemical scaffold to a well-characterized molecular tool or a potential therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-8-(difluoromethyl)-7H-purine, and how are intermediates characterized?

- Methodological Answer : The synthesis often involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, allylation at the C-8 position can be achieved using organomagnesium reagents, as demonstrated in the synthesis of structurally similar 7,8-diallyl-6-chloro-7H-purine derivatives . Key intermediates are characterized via high-resolution NMR (1H, 13C, 19F) to confirm regiochemistry and purity. For instance, 1H NMR can resolve allyl proton splitting patterns (δ 5.8–6.2 ppm), while 19F NMR confirms the presence of difluoromethyl groups (δ -110 to -120 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, while 19F NMR specifically tracks the difluoromethyl group’s electronic environment .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretching at 1000–1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .

Q. How does the difluoromethyl group influence the compound’s physicochemical and biological properties?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity via electron-withdrawing effects. Fluorine’s inductive effects also alter pKa values and improve membrane permeability. Comparative studies with non-fluorinated analogs using HPLC logP measurements and enzymatic assays can quantify these effects .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during substitution reactions at the purine C-6 and C-8 positions?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Directing Groups : Temporary protecting groups (e.g., piperidine at C-6) can block undesired substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the more electrophilic C-8 position .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in 2,6-dichloro-7-isopropyl-7H-purine) confirms substitution patterns .

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-Dependent Degradation : Compare hydrolysis rates in buffers (pH 1–13) to identify labile sites (e.g., chloro or difluoromethyl groups) .

- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., 6-chloro-7-methylpurines) to identify trends in substituent stability .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .

- Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments, leveraging Cambridge Structural Database (CSD) entries for purine analogs to refine force fields .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.